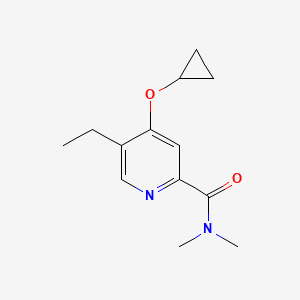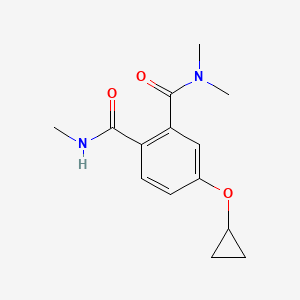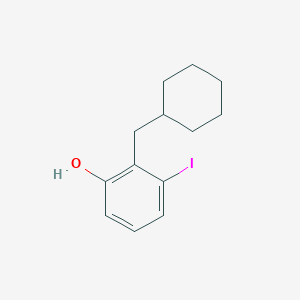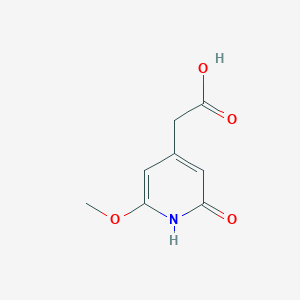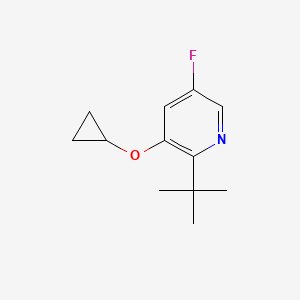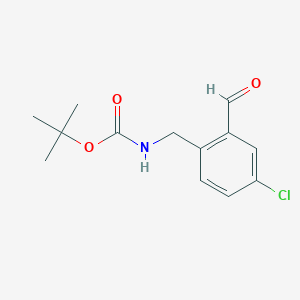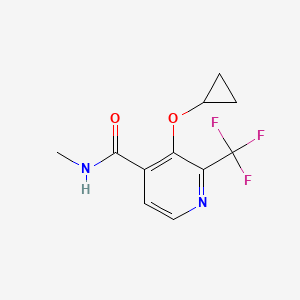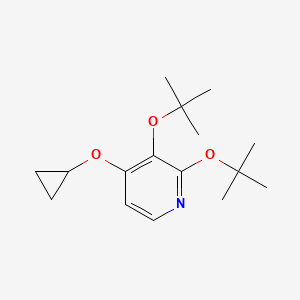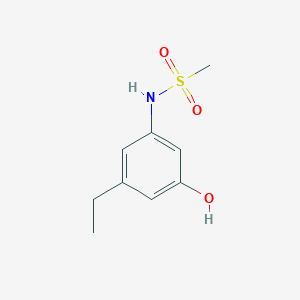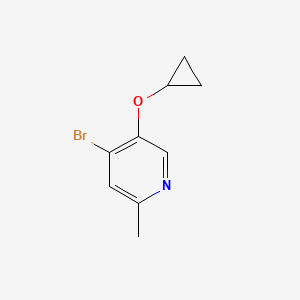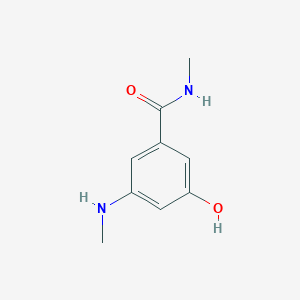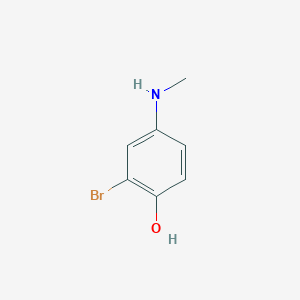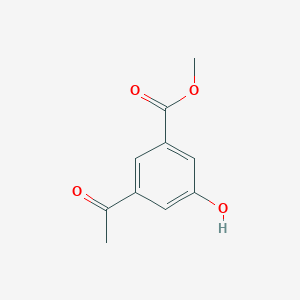
Methyl 3-acetyl-5-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-acetyl-5-hydroxybenzoate is an organic compound belonging to the class of hydroxybenzoic acid derivatives. It is characterized by the presence of an acetyl group at the third position and a hydroxyl group at the fifth position on the benzoate ring. This compound is of significant interest due to its diverse applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-acetyl-5-hydroxybenzoate typically involves the esterification of 3-acetyl-5-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-acetyl-5-hydroxybenzoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of 3-acetyl-5-ketobenzoate or 3-acetyl-5-carboxybenzoate.
Reduction: Formation of 3-(1-hydroxyethyl)-5-hydroxybenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-acetyl-5-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 3-acetyl-5-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Methyl 3-acetyl-5-hydroxybenzoate can be compared with other hydroxybenzoic acid derivatives such as:
Salicylic Acid (2-hydroxybenzoic acid): Known for its anti-inflammatory and analgesic properties.
Protocatechuic Acid (3,4-dihydroxybenzoic acid): Exhibits antioxidant and antimicrobial activities.
Gentisic Acid (2,5-dihydroxybenzoic acid): Used in the treatment of various inflammatory conditions.
Uniqueness: this compound is unique due to the presence of both an acetyl and a hydroxyl group on the benzoate ring, which imparts distinct chemical and biological properties compared to other hydroxybenzoic acid derivatives.
Propriétés
Formule moléculaire |
C10H10O4 |
|---|---|
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
methyl 3-acetyl-5-hydroxybenzoate |
InChI |
InChI=1S/C10H10O4/c1-6(11)7-3-8(10(13)14-2)5-9(12)4-7/h3-5,12H,1-2H3 |
Clé InChI |
NIEZGIWUVGOTEY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=C1)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


